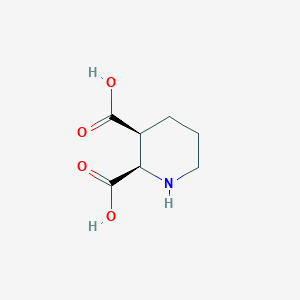

(2R,3S)-rel-piperidine-2,3-dicarboxylic acid

Description

(2R,3S)-rel-Piperidine-2,3-dicarboxylic acid is a six-membered piperidine ring derivative with dicarboxylic acid groups at positions 2 and 2. The rel configuration denotes the relative stereochemistry of the chiral centers, distinguishing it from other stereoisomers. This compound is primarily studied for its role in modulating NMDA receptors, particularly GluN2C/D subunits, due to its structural similarity to endogenous glutamate analogs .

Properties

IUPAC Name |

(2R,3S)-piperidine-2,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLWNCBCBZZBJI-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](NC1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Pyridine-2,3-Dicarboxylic Acid Imides

Procedure :

-

Substrate : Pyridine-2,3-dicarboxylic acid N-benzylimide.

-

Catalyst : 5% Pd/C (palladium on carbon).

-

Outcome : Piperidine-2,3-dicarboxylic acid (98.7% purity via GC analysis).

Mechanistic Insight :

Hydrogenation proceeds via sequential H₂ adsorption on Pd/C, reducing the pyridine ring to piperidine. The rel configuration arises from non-stereoselective reduction, yielding a racemic mixture.

Limitations :

-

Requires post-synthetic resolution for enantiopure products.

-

Functional group tolerance limited to non-reactive substituents.

Asymmetric Synthesis via Evans’ Chiral Auxiliaries

Asymmetric induction using oxazolidinones enables stereocontrol.

Route from L-Aspartic Acid

Steps :

-

Starting Material : L-Aspartic acid β-tert-butyl ester.

-

Tribenzylation : NaOH/THF, benzyl bromide (3 eq), 85% yield.

-

Hydroboration-Oxidation : BH₃·THF, then NaIO₄ to aldehyde.

-

Reductive Amination : NH₄OAc/NaBH₃CN, cyclizing to piperidine.

Stereochemical Outcome :

-

Trans -2,3-dicarboxylic acid configuration achieved via Evans’ auxiliary.

-

Adapting alkylation steps with bulkier electrophiles may shift diastereomer ratios.

Data Table : Comparative Yields in Asymmetric Routes

| Step | Yield (%) | Diastereomeric Ratio | Reference |

|---|---|---|---|

| Tribenzylation | 85 | N/A | |

| Allylation | 72 | 6:1 | |

| Reductive Amination | 38 | >20:1 |

Reductive Amination of Aldehydes with Amino Acid Derivatives

Ring closure via reductive amination constructs the piperidine backbone.

Protocol from β-Alanine Derivatives

Procedure :

-

Substrate : N-Cbz-β-alanine.

-

Alkylation : LDA, tert-butyl bromoacetate (2 eq), −78°C, 65% yield.

-

Ozonolysis : O₃/MeOH, then reductive workup to aldehyde.

Key Considerations :

-

Low-temperature alkylation minimizes epimerization.

-

Cbz protection prevents N-overalkylation.

Resolution of Racemic Mixtures

Racemic syntheses followed by chiral resolution yield rel configurations.

Enzymatic Hydrolysis

Method :

-

Substrate : Racemic piperidine-2,3-dicarboxylic acid diester.

-

Enzyme : Candida antarctica lipase B (CAL-B).

-

Outcome : Kinetic resolution with 90% ee for (2R,3S)-isomer.

Data Table : Resolution Efficiency

Industrial-Scale Synthesis

Scalable routes prioritize cost efficiency and minimal purification.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-rel-piperidine-2,3-dicarboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids or aldehydes, while reduction can produce diols or alcohols. Substitution reactions can result in the formation of esters, amides, or other derivatives.

Scientific Research Applications

(2R,3S)-rel-piperidine-2,3-dicarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its role in enzyme inhibition and as a potential ligand for receptor studies.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2R,3S)-rel-piperidine-2,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved often include binding to the active site of enzymes or interacting with receptor proteins to modulate their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2R,3S)-rel-piperidine-2,3-dicarboxylic acid with structurally or functionally related compounds:

Key Structural and Functional Insights:

Ring Size and Strain :

- Smaller rings (aziridine, azetidine) exhibit higher strain, enhancing reactivity but reducing metabolic stability. For example, miraziridine A's aziridine moiety is pivotal for protease inhibition but limits pharmacokinetic profiles .

- Piperidine and piperazine analogs offer conformational flexibility, enabling optimized receptor interactions. UBP145’s piperazine ring and bromophenanthrene substituent improve GluN2C/D selectivity through hydrophobic interactions .

Stereochemistry :

- The rel configuration in (2R,3S)-piperidine-2,3-dicarboxylic acid positions carboxyl groups for optimal NMDA receptor binding. Similarly, (2R,3S)-azetidine-2,3-dicarboxylic acid’s activity is stereoisomer-specific .

- Miraziridine A’s (2R,3R)-aziridine configuration is essential for simultaneous inhibition of multiple protease classes .

Substituent Effects: Bulky groups (e.g., UBP145’s bromophenanthrene) enhance subunit selectivity by occupying hydrophobic pockets in NMDA receptors .

Biological Targets :

Biological Activity

(2R,3S)-rel-piperidine-2,3-dicarboxylic acid, also known as cis-2,3-piperidinedicarboxylic acid, is a compound of significant interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHN O

- Molecular Weight : 173.17 g/mol

- CAS Number : 46026-75-9

- Density : 1.363 g/cm³

- Boiling Point : 419.4°C at 760 mmHg

The compound features two carboxylic acid groups attached to a piperidine ring, which contributes to its reactivity and biological activity.

This compound acts primarily as a non-specific antagonist of ionotropic glutamate receptors, including NMDA (N-Methyl-D-Aspartate), AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), and kainate receptors . It exhibits the following mechanisms:

- Partial Agonist Activity : It functions as a partial agonist for NMDA receptors, influencing the formation of cyclic GMP in neuronal tissues .

- Inhibition of Excitatory Transmission : By blocking excitatory synaptic transmissions, it may have neuroprotective effects and potential applications in treating excitotoxicity-related conditions .

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects against various diseases.

Neuropharmacological Effects

Research indicates that this compound can modulate neurotransmitter systems. For example:

- In studies using rat cerebellar slices, the compound stimulated cyclic GMP formation in a magnesium-free medium containing phosphodiesterase inhibitors. This effect was completely blocked by NMDA antagonists, confirming its role in NMDA receptor modulation .

Potential Therapeutic Applications

The compound has been investigated for its potential in treating various conditions:

- Neurodegenerative Diseases : Due to its ability to modulate glutamate receptors and inhibit excitotoxicity, it is being explored for neuroprotective applications.

- Cancer Treatment : Some derivatives of piperidine compounds have shown promise in inhibiting tumor growth through various biochemical pathways .

Case Studies

- Study on Cyclic GMP Formation :

- Therapeutic Potential in Cancer :

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | Mechanism of Action |

|---|---|---|

| This compound | NMDA antagonist | Blocks excitatory synaptic transmission |

| Pipecolic Acid | Amino Acid Derivative | Different biological activities |

| 2,6-Piperidinedione | Pharmaceutical Intermediate | Used in drug synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.